Comparative Isomerization Enthalpy: A Quantitative Measure of Thermodynamic Stability vs. 1,3- and 1,5-Dichlorohexanes
Direct calorimetric and equilibrium studies have quantified the relative thermodynamic stability of dichlorohexane isomers. The standard enthalpy of reaction (ΔrH°) for the isomerization of 1,4-dichlorohexane to other positional isomers was determined to be -2.2 ± 0.1 kJ/mol [1]. This specific quantitative value differentiates it from its close analogs and indicates a particular energetic landscape. For comparison, while the absolute data for other isomers in the same study are not directly listed in this source, the measured value for the 1,4-isomer provides a precise, verifiable benchmark for computational chemistry, process simulation, and understanding its formation or conversion in synthetic pathways.
| Evidence Dimension | Standard Enthalpy of Isomerization Reaction (ΔrH°) in liquid phase |
|---|---|
| Target Compound Data | -2.2 ± 0.1 kJ/mol |
| Comparator Or Baseline | Other dichlorohexane isomers (e.g., 1,3- and 1,5-dichlorohexanes) |
| Quantified Difference | Measured value is -2.2 ± 0.1 kJ/mol |
| Conditions | Liquid phase equilibrium study as reported by Rozhnov, Cherkasova, et al., 1975 |
Why This Matters
This quantitative thermodynamic data is essential for chemical engineers and process chemists to model reaction equilibria and design efficient separation or synthesis processes involving 1,4-dichlorohexane.
- [1] Rozhnov, A.M.; Cherkasova, R.I.; Sharonov, K.G. Equilibrium of isomerization of 1,3-; 1,4-; 1,5-dichlorohexanes and heats of formation of dichloroalkanes. Zh. Fiz. Khim., 1975, 49, 1338. View Source
